molecular formula C15H17NO5S2 B2676646 2-(3-(3,4-Dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-yl)acetic acid CAS No. 1706449-87-7

2-(3-(3,4-Dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-yl)acetic acid

Cat. No.: B2676646
CAS No.: 1706449-87-7
M. Wt: 355.42
InChI Key: KJWVEFVYZMXLLT-UHFFFAOYSA-N
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Description

2-(3-(3,4-Dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-yl)acetic acid (CAS 1706449-87-7) is a synthetic derivative based on the 5-ene-rhodanine scaffold, a privileged structure in modern medicinal chemistry known for its diverse pharmacological potential . The compound features a 3,4-dimethoxyphenethyl group at the N3 position and an acetic acid chain, a modification that aligns with established strategies to optimize the biological activity of this chemical class . This compound belongs to the family of (4-oxo-2-thioxothiazolidin-3-yl)acetic acids. Research on structurally related analogs has demonstrated significant interest in their role as potent and selective inhibitors of the aldose reductase (ALR2) enzyme . Aldose reductase inhibition is a critical therapeutic target for investigating complications associated with diabetes . Preclinical studies on similar rhodanine-acetic acid compounds have shown sub-micromolar IC50 values against ALR2, with certain derivatives exhibiting greater potency than the reference drug Epalrestat . Molecular docking simulations suggest these inhibitors bind effectively to the enzyme's active site, with key interactions involving residues like His110, Trp111, and Tyr48 . Beyond aldose reductase, the 5-ene-rhodanine core is extensively documented in scientific literature for its broad biological activity, serving as a key scaffold in the search for new agents with antimicrobial, antitumor, and anti-inflammatory properties . The exocyclic double bond at the C5 position is a crucial structural feature that influences the compound's pharmacological profile and its reactivity in further chemical transformations . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S2/c1-20-10-4-3-9(7-11(10)21-2)5-6-16-14(19)12(8-13(17)18)23-15(16)22/h3-4,7,12H,5-6,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWVEFVYZMXLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(SC2=S)CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-Dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thioxothiazolidin Ring: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thioxothiazolidin ring.

    Attachment of the Dimethoxyphenethyl Group: The dimethoxyphenethyl group is introduced through a nucleophilic substitution reaction, where the thioxothiazolidin ring reacts with a dimethoxyphenethyl halide.

    Introduction of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,4-Dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thioxothiazolidin ring.

    Substitution: Nucleophilic substitution reactions can be used to replace the dimethoxyphenethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

2-(3-(3,4-Dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-(3,4-Dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: It can influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Key Observations :

  • The acetic acid moiety common to all analogs improves water solubility, facilitating formulation and bioavailability.

Yield and Reaction Efficiency :

  • The target compound’s synthesis is expected to achieve moderate yields (~40–60%), similar to analogs like (4-oxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxothiazolidin-3-yl)acetic acid (24% yield).
  • Higher yields (e.g., 73% for benzyloxy-methoxyphenyl derivatives) are attributed to electron-donating substituents stabilizing intermediates.

Physicochemical Properties

Property Target Compound (4-Chlorophenyl) Analog Benzyloxy-Methoxyphenyl Analog
Melting Point (°C) ~170–175 (estimated) 248–250 277–280
Molecular Weight (g/mol) ~409 (calculated) 386 438
Solubility Moderate in polar solvents (DMF, ethanol) Low in water, high in DMF Low in water, soluble in DMF

Key Observations :

  • The 3,4-dimethoxyphenethyl group lowers melting points compared to chlorophenyl or benzyloxy-methoxyphenyl analogs due to reduced crystallinity.
  • All analogs exhibit poor aqueous solubility but are formulation-friendly in organic solvents.

Antitumor Activity

  • The target compound’s 3,4-dimethoxyphenethyl group is structurally similar to biphenyl derivatives (e.g., compound III in ), which show antitumor activity by inhibiting transcription factors.
  • Rhodanine-acetic acid derivatives with arylidene substituents (e.g., benzyloxy-methoxyphenyl) exhibit IC₅₀ values <10 µM against breast cancer cells.

Antimicrobial Activity

  • Thiazolidinone-triazole hybrids () with methoxyphenyl groups demonstrate potent antifungal activity (MIC: 2–8 µg/mL).
  • Pyrimidine-thiazole hybrids () show broad-spectrum antibacterial activity, suggesting the target compound may also inhibit Gram-positive pathogens.

Enzyme Inhibition

  • Analogous compounds (e.g., ) inhibit protein kinases and tubulin polymerization, critical for cancer cell proliferation.

Biological Activity

The compound 2-(3-(3,4-Dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-yl)acetic acid is a thiazolidinone derivative that has garnered attention due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antidiabetic effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C15H17N1O4S1\text{C}_{15}\text{H}_{17}\text{N}_{1}\text{O}_{4}\text{S}_{1}

Key Structural Features

  • Thiazolidinone Ring : Known for its role in various biological activities.
  • Dimethoxyphenethyl Group : Enhances lipophilicity and may contribute to bioactivity.
  • Acetic Acid Moiety : Potentially involved in metabolic processes.

Antidiabetic Properties

Research indicates that thiazolidinone derivatives possess significant antidiabetic properties. The compound under study has been shown to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. A study demonstrated that related thiazolidinone compounds exhibited submicromolar IC50 values against ALR2, suggesting potent inhibitory action .

Cytotoxicity and Antitumor Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including HepG2 (liver cancer) cells. While the compound displayed some cytotoxicity, it was lower than that of established chemotherapeutic agents. Molecular docking studies have identified key interactions with the active site of ALR2, which may inform further modifications to enhance efficacy .

Structure-Activity Relationships (SAR)

The SAR analysis of thiazolidinone derivatives suggests that modifications to the substituents on the thiazolidine ring can significantly impact biological activity. For instance:

  • Methoxy Substituents : Enhance lipophilicity and potentially improve binding affinity.
  • Aldehyde and Ketone Groups : Influence the reactivity and interaction with biological targets.

A comparative analysis of similar compounds reveals that structural variations can lead to differences in potency and selectivity against target enzymes .

Case Studies and Research Findings

  • Aldose Reductase Inhibition : A study compared various thiazolidinone derivatives with epalrestat, a clinically used aldose reductase inhibitor. The compound exhibited competitive inhibition with significant binding affinity, indicating its potential as a therapeutic agent for diabetic complications .
  • Cytotoxicity Assessment : In vitro tests showed varying degrees of cytotoxicity across different cell lines. The compound's low antiproliferative activity suggests it may require structural optimization for enhanced antitumor effects .
  • Molecular Docking Studies : Docking simulations revealed critical interactions between the compound and specific residues in the ALR2 active site, providing insights into its mechanism of action and guiding future modifications for improved efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-(3,4-Dimethoxyphenethyl)-4-oxo-2-thioxothiazolidin-5-yl)acetic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 3,4-dimethoxyphenethylamine derivatives and thioxothiazolidinone precursors. A reflux system with acetic acid and sodium acetate (1:1 molar ratio) under nitrogen for 1–3 hours is standard. Yield optimization involves adjusting reaction time (monitored via TLC), stoichiometry of aldehyde intermediates, and recrystallization from acetic acid or DMF mixtures .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to confirm the thiazolidinone ring and acetic acid moiety. IR spectroscopy verifies the C=O (1700–1750 cm1^{-1}) and C=S (1150–1250 cm1^{-1}) stretches. High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystals form) provides definitive molecular confirmation .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Begin with antimicrobial screening (e.g., MIC assays against S. aureus and C. albicans) and anti-inflammatory tests (e.g., COX-2 inhibition). Cytotoxicity assays (MTT on HeLa or MCF-7 cells) at 10–100 μM concentrations can indicate anticancer potential. Always include positive controls like doxorubicin or diclofenac for validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?

  • Methodological Answer : Systematically modify the 3,4-dimethoxyphenethyl group (e.g., replace methoxy with halogens or alkyl chains) and the thioxothiazolidinone core (e.g., introduce electron-withdrawing groups). Evaluate changes via molecular docking (PDB: COX-2, HDACs) to predict binding affinity, followed by in vitro validation .

Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC50_{50} values)?

  • Methodological Answer : Standardize assay protocols (e.g., consistent cell lines, serum-free media, and incubation times). Perform dose-response curves in triplicate. Use orthogonal assays (e.g., apoptosis via Annexin V alongside MTT) to confirm mechanisms. Re-evaluate compound purity (HPLC ≥98%) and stability (e.g., pH 7.4 buffer degradation studies) .

Q. How can researchers investigate the compound’s mechanism of action at the molecular level?

  • Methodological Answer : Employ transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed targets in treated vs. untreated cells. Validate hits via siRNA knockdown or CRISPR-Cas8. For enzyme targets, use fluorescence polarization assays (e.g., HDAC inhibition) or surface plasmon resonance (SPR) for binding kinetics .

Q. What advanced analytical techniques are critical for studying its metabolic stability?

  • Methodological Answer : Use microsomal stability assays (human liver microsomes, NADPH cofactor) with LC-MS/MS quantification. Identify metabolites via UPLC-QTOF-MS. For in vivo studies, administer radiolabeled 14^{14}C-compound in rodent models and track excretion/biotransformation .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50}/EC50_{50} values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput data, use Benjamini-Hochberg correction to control false discovery rates .

Q. How can computational tools enhance the design of derivatives with improved solubility?

  • Methodological Answer : Predict logP and aqueous solubility via ChemAxon or Schrodinger QikProp. Use molecular dynamics (MD) simulations to assess solvation free energy. Synthesize derivatives with polar substituents (e.g., -OH, -SO3_3H) and validate experimentally via shake-flask method .

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